

Application Notes and Protocols: Fitusiran In Vitro Thrombin Generation Assay

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Compound of Interest

Compound Name: *Fitusiran*

Cat. No.: *B607641*

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Introduction

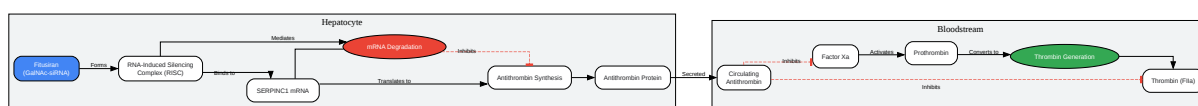
Fitusiran is an investigational small interfering RNA (siRNA) therapeutic designed to rebalance hemostasis in individuals with hemophilia A and B, with or without inhibitors. It functions by targeting and reducing the synthesis of antithrombin (AT), a key endogenous anticoagulant.[1][2][3][4][5][6] This reduction in AT leads to increased thrombin generation, thereby promoting the formation of a stable fibrin clot.[1][2][3][4][7] The thrombin generation assay (TGA) is a global hemostasis assay that provides a comprehensive assessment of the overall coagulation potential of a plasma sample.[1][8][9][10] It is a valuable tool for evaluating the procoagulant effects of therapies like **fitusiran**. The Calibrated Automated Thrombogram (CAT) is a widely used method for performing TGA.[11][12][13][14][15][16]

These application notes provide a detailed protocol for performing an in vitro thrombin generation assay to assess the pharmacodynamic effect of **fitusiran**.

Signaling Pathway of Fitusiran's Mechanism of Action

Fitusiran is a GalNAc-conjugated siRNA that is specifically taken up by hepatocytes.[17][18] Inside the cell, it utilizes the RNA interference (RNAi) machinery to bind to and mediate the degradation of the messenger RNA (mRNA) for SERPINC1, the gene encoding antithrombin.

[3][17][18] This leads to decreased synthesis and secretion of antithrombin from the liver into the circulation.[3] Antithrombin is a major inhibitor of several coagulation factors, most notably thrombin (Factor IIa) and Factor Xa.[4] By reducing antithrombin levels, **fitusiran** effectively removes a key brake on the coagulation cascade, leading to increased and sustained thrombin generation and enhanced clot formation in response to tissue injury.[1][2][3][4][17][18]



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Fitusiran's mechanism of action leading to increased thrombin generation.

Experimental Protocol: In Vitro Thrombin Generation Assay (Calibrated Automated Thrombogram)

This protocol is based on the Calibrated Automated Thrombogram (CAT) method and is suitable for assessing the effect of **fitusiran** in platelet-poor plasma (PPP).

Materials and Reagents

- Platelet-poor plasma (PPP) from subjects treated with **fitusiran** or control subjects.
- Alternatively, normal human plasma can be spiked with varying concentrations of an anti-thrombin antibody to simulate the in vitro effect of **fitusiran**.^[19]
- Thrombin Calibrator (Thrombinoscope BV)

- PPP Reagent (5 pM tissue factor, 4 µM phospholipids; Thrombinoscope BV)
- FluCa Kit (Fluorogenic substrate and calcium chloride buffer; Thrombinoscope BV)
- 96-well round-bottom microplate (Immulon 2HB)
- Fluoroskan Ascent reader (Thermo Labsystems) or similar fluorometer equipped with a 390 nm excitation filter and a 460 nm emission filter.
- Thrombinoscope software (Thrombinoscope BV)

Pre-analytical Sample Handling

- Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate.
- Plasma Preparation:
 - Centrifuge the blood samples at 1500 x g for 15 minutes at room temperature to obtain platelet-poor plasma.[\[16\]](#)
 - Carefully aspirate the plasma, avoiding the buffy coat.
 - A second centrifugation step can be performed to ensure the plasma is platelet-free.
 - Aliquoted plasma can be stored at -80°C until analysis.
- Thawing: Thaw frozen plasma samples rapidly at 37°C before use.

Assay Procedure

- Reagent Preparation: Prepare reagents according to the manufacturer's instructions. Pre-warm all reagents and plasma samples to 37°C.
- Plate Setup:
 - In a 96-well microplate, add 20 µL of Thrombin Calibrator to designated wells.
 - Add 20 µL of PPP Reagent to the sample wells.

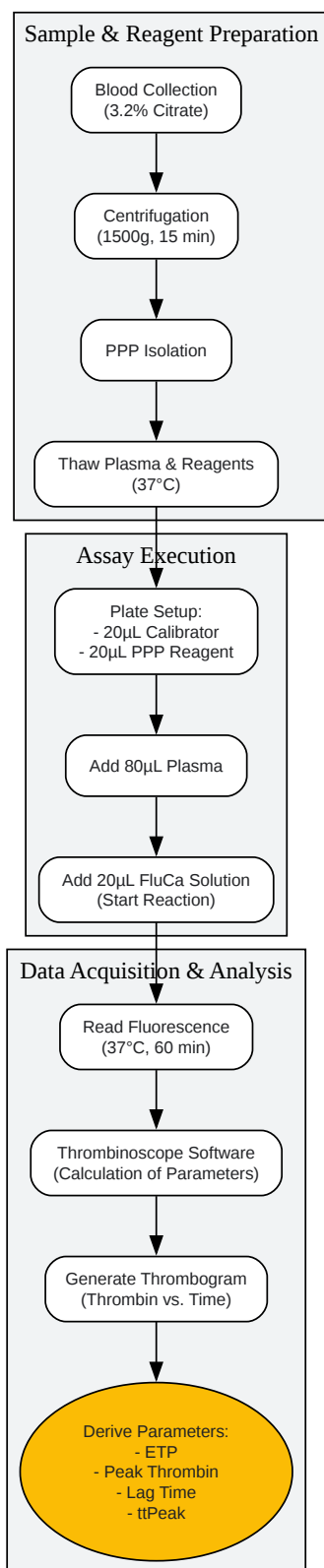
- **Sample Addition:** Add 80 μ L of the plasma sample to both the calibrator and the corresponding sample wells.
- **Initiation of Thrombin Generation:**
 - Dispense 20 μ L of the FluCa solution into all wells to start the reaction.
- **Data Acquisition:**
 - Immediately place the microplate into the pre-warmed (37°C) fluorometer.
 - Measure the fluorescence signal at 1-minute intervals for at least 60 minutes.

Data Analysis

The Thrombinoscope software will automatically process the raw fluorescence data. It subtracts the background fluorescence and calculates the thrombin concentration over time using the thrombin calibrator. The primary output is a thrombogram (thrombin generation curve), from which several key parameters are derived:[\[1\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[20\]](#)

- **Lag Time (min):** The time until the start of thrombin generation.
- **Endogenous Thrombin Potential (ETP, nM*min):** The area under the curve, representing the total amount of thrombin generated.
- **Peak Thrombin (nM):** The maximum concentration of thrombin reached.
- **Time to Peak (ttPeak, min):** The time taken to reach the peak thrombin concentration.
- **Velocity Index (nM/min):** The rate of thrombin generation.

Experimental Workflow



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Experimental workflow for the in vitro thrombin generation assay.

Quantitative Data Summary

The following tables summarize the effects of **fitusiran** on thrombin generation parameters from clinical studies.

Table 1: Effect of **Fitusiran** on Antithrombin Levels and Peak Thrombin in Hemophilia A and B with Inhibitors (Phase 1 Study)

Fitusiran Dose	Mean AT Reduction from Baseline (%)
50 mg	82.0
80 mg	87.4

Data from a Phase 1 study in patients with hemophilia A or B with inhibitors.[\[19\]](#)

Table 2: Thrombin Generation in Hemophilia Patients Receiving **Fitusiran** Prophylaxis (Phase 2 OLE Study)

Parameter	Baseline (Hemophilia Patients)	After Fitusiran Treatment	Healthy Volunteers (Reference Range)
Antithrombin Reduction	N/A	~75% from baseline	N/A
Peak Thrombin	Deficient	Approaching the lower end of the healthy volunteer range	Not specified
ETP	Deficient	Approaching the normal range seen in healthy volunteers	Not specified

Data from an interim analysis of the Phase 2 open-label extension study.[\[4\]](#)[\[11\]](#)[\[21\]](#)

Table 3: Efficacy of **Fitusiran** Antithrombin-Based Dose Regimen (ATLAS-OLE Study)

Patient Population	Median Annualized Bleeding Rate (ABR) with AT-DR	Mean ABR Reduction vs. On-Demand CFCs	Mean ABR Reduction vs. On-Demand BPAs
Hemophilia A/B (with/without inhibitors)	3.7	71%	73%

Data from the ATLAS-OLE study with the antithrombin-based dose regimen (AT-DR) targeting AT activity levels of 15-35%.^{[7][22][23]}

Conclusion

The in vitro thrombin generation assay is a critical tool for elucidating the mechanism of action and quantifying the procoagulant effect of **fitusiran**. By demonstrating a dose-dependent increase in thrombin generation potential, this assay provides key pharmacodynamic data supporting the clinical efficacy of **fitusiran** in rebalancing hemostasis in individuals with hemophilia. The provided protocol offers a standardized approach for researchers to assess the impact of **fitusiran** and similar antithrombin-targeting therapies on coagulation.

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